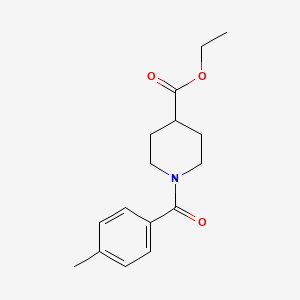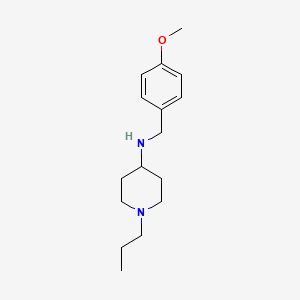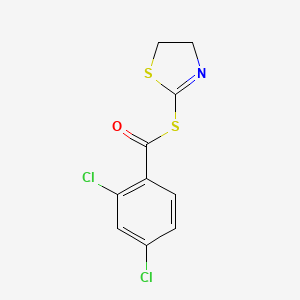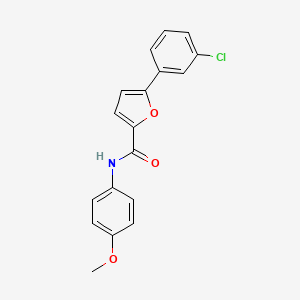
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide, also known as FCIM, is a synthetic compound that belongs to the class of furan-based drugs. FCIM has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have various biochemical and physiological effects in different studies. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce pain sensitivity and increase pain threshold.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has shown promising results in various scientific research fields, and there are several future directions that can be explored. One potential direction is to investigate the potential of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in combination therapy with other drugs. Another direction is to explore the use of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in other diseases, such as autoimmune diseases and metabolic disorders. Furthermore, the mechanism of action of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or acetonitrile. The yield of the synthesis is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce pain sensitivity and increase pain threshold.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-7-5-14(6-8-15)20-18(21)17-10-9-16(23-17)12-3-2-4-13(19)11-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXIGOJJYBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6343890 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

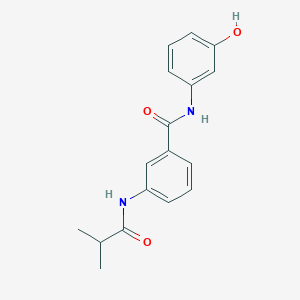


![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)


![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
